molecular formula C7H14ClN3O B3217802 (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride CAS No. 1185081-01-9

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

Cat. No.: B3217802
CAS No.: 1185081-01-9
M. Wt: 191.66
InChI Key: SVGZQFPLGHIYPR-UHFFFAOYSA-N
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Description

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride (CAS 1185081-01-9) is a high-purity chemical building block incorporating the 1,2,4-oxadiazole heterocycle, a pharmacophore of significant interest in medicinal chemistry. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of neuroscience and infectious diseases. The 1,2,4-oxadiazole ring is recognized for its metabolic stability, often serving as a bioisostere for ester or amide functionalities, which can enhance the stability and drug-like properties of candidate molecules . Recent scientific literature highlights the substantial research value of 1,2,4-oxadiazole derivatives as multifunctional ligands for Alzheimer's disease research. These compounds have demonstrated excellent inhibitory activity against acetylcholinesterase (AChE), with some derivatives showing greater potency than the standard drug donepezil, and additional activity against monoamine oxidase-B (MAO-B) . This dual inhibitory profile positions the 1,2,4-oxadiazole scaffold as a promising starting point for developing multi-target-directed ligands (MTDLs) aimed at addressing the complex pathology of neurodegenerative disorders . Furthermore, the 1,2,4-oxadiazole core is actively investigated in antimicrobial discovery. Research indicates that derivatives of this heterocycle possess potent activity against challenging Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . Some analogues have also shown bactericidal activity against Clostridioides difficile , a major gastrointestinal pathogen . The tert-butyl moiety in this compound can be utilized to fine-tune the lipophilicity and steric bulk of resulting molecules, directly influencing their biological activity and pharmacokinetic properties. Researchers can leverage this building block to create novel compounds for hit-to-lead optimization campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGZQFPLGHIYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185081-01-9
Record name (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Chemical Reactions Analysis

Substitution Reactions

The methylamine group and oxadiazole ring participate in nucleophilic substitution reactions. For example:

  • Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C to form N-acylated derivatives .

  • Alkylation : The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using K2_2CO3_3 as a base at 80°C .

Table 1: Substitution Reactions and Yields

Reaction TypeReagentConditionsProductYield (%)Reference
AcylationAcetyl chlorideDCM, 0–25°C, 2 hN-Acetyl derivative78
AlkylationMethyl iodideDMF, K2_2CO3_3, 80°CN-Methylated oxadiazole65

Oxidation and Reduction

The oxadiazole ring and tertiary C–H bonds in the tert-butyl group are susceptible to redox transformations:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the oxadiazole ring, forming an N-oxide derivative .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the oxadiazole ring to a diamine structure under 50 psi pressure .

Table 2: Redox Reactions

ReactionReagentConditionsOutcomeReference
OxidationmCPBADCM, 25°C, 16 hOxadiazole N-oxide
ReductionH2_2, Pd/CEtOH, 50 psi, 6 hDiamine derivative

Acid/Base-Mediated Transformations

The hydrochloride salt dissociates in aqueous or alcoholic solutions, enabling pH-dependent reactivity:

  • Deprotonation : Triethylamine in acetonitrile deprotonates the amine, forming a free base that reacts with electrophiles .

  • Ring Opening : Strong acids (e.g., HNO3_3) at 60°C cleave the oxadiazole ring, yielding nitrile and hydroxylamine byproducts .

Cycloaddition and Ring Modification

The electron-deficient oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation (125°C, 150 W) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming tert-butyl isocyanate as a primary degradation product .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its oxadiazole structure is known for biological activity, particularly in:

  • Antimicrobial Activity : Research indicates that oxadiazoles exhibit significant antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects .
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Biochemical Research

In biochemistry, this compound is utilized for:

  • Proteomics : The compound serves as a biochemical tool in proteomics research to study protein interactions and modifications. Its ability to selectively bind to certain biomolecules makes it valuable in understanding complex biological systems .

Material Science

The unique chemical structure of this compound allows it to be used in:

  • Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibitory effects against various bacterial strains.
Anticancer Properties In vitro studies showed reduced viability of cancer cell lines treated with oxadiazole derivatives.
Proteomics Facilitated the identification of post-translational modifications in proteins.
Polymer Chemistry Enhanced properties of polymer composites when integrated with oxadiazole derivatives.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Notes

Synthetic Challenges : The tert-butyl group may complicate synthesis due to steric hindrance during cycloaddition or purification steps .

Solubility Trade-offs : While tert-butyl enhances lipophilicity, formulation strategies (e.g., salt formation, prodrugs) may be required to address poor aqueous solubility .

Therapeutic Potential: Structural analogs are implicated in oncology (K-Ras inhibition) and immunology (S1P signaling), suggesting avenues for future research on the tert-butyl variant .

Biological Activity

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 944901-66-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial properties. The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound may interact with penicillin-binding proteins (PBPs), similar to other oxadiazole derivatives that have shown efficacy against Gram-negative bacteria .

Study 1: Antibacterial Efficacy

A study conducted on various oxadiazole derivatives, including this compound, demonstrated notable activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Reference Compound A84
Reference Compound B6432

This table indicates that while the compound shows antibacterial activity, it is less potent than some reference compounds .

Study 2: Pharmacokinetics and Toxicity

In another investigation focusing on the pharmacokinetic profile of oxadiazole derivatives, this compound was evaluated for its absorption and distribution in vivo. The study concluded that the compound exhibited favorable pharmacokinetic properties with low cytotoxicity up to concentrations of 100 µM .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies tert-butyl (singlet at δ 1.4 ppm) and methylamine protons (δ 2.8–3.2 ppm). 13^{13}C NMR confirms the oxadiazole ring (δ 165–170 ppm for C=N) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ peaks matching the molecular weight (e.g., calculated for C8_8H14_{14}N3_3O·HCl: 219.7 g/mol).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Basic: What safety protocols are essential during handling?

Q. Methodological Answer :

  • Personal Protection : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
  • First Aid : For skin exposure, wash with soap/water (15 mins); for eye contact, rinse with saline solution .
  • Waste Disposal : Segregate halogenated waste (hydrochloride salt) and incinerate via certified facilities to avoid environmental release .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Methodological Answer :

  • Accelerated Stability Studies :
    • pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–10) at 25°C/40°C. Monitor degradation via HPLC at 0, 7, 14 days.
    • Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C for 6 months. Assess hygroscopicity by Karl Fischer titration.
    • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products via LC-MS .

Advanced: How to design experiments to assess environmental fate and ecotoxicological impacts?

Q. Methodological Answer :

  • Abiotic Degradation :
    • Hydrolysis: Expose to aqueous solutions (pH 4, 7, 9) at 50°C. Quantify half-life using LC-MS/MS.
    • Photolysis: Simulate sunlight (Xe lamp, 300–800 nm) and identify breakdown products .
  • Biotic Degradation :
    • Use soil microcosms spiked with 10 ppm compound. Monitor microbial degradation via CO2_2 evolution assays over 30 days .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour LC50_{50} tests (OECD 202). Compare to baseline EC50 values for similar oxadiazoles .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Q. Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., receptor binding) with standardized protocols (IC50_{50} curves, n ≥ 3).
  • Metabolite Interference : Pre-incubate with liver microsomes (CYP450 enzymes) to assess active/inactive metabolites.
  • Cell Line Variability : Test across multiple lines (e.g., HEK293, CHO) to control for expression differences in target receptors .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Q. Methodological Answer :

  • Process Control :
    • Monitor reaction progress via in-situ FTIR (disappearance of carbonyl peaks at ~1700 cm1^{-1}).
    • Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to ensure consistent crystal morphology .
  • Quality Metrics :
    • Set acceptance criteria for HPLC purity (>98%), residual solvents (ICH Q3C limits), and chloride content (ion chromatography) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
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